molecular formula C10H10N2S2 B12913836 4,6-Bis(methylthio)cinnoline CAS No. 6959-40-6

4,6-Bis(methylthio)cinnoline

Cat. No.: B12913836
CAS No.: 6959-40-6
M. Wt: 222.3 g/mol
InChI Key: KIMUPPDHGMAGHM-UHFFFAOYSA-N
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Description

4,6-Bis(methylthio)cinnoline is a heterocyclic compound featuring a cinnoline core (a benzene fused to a pyridazine ring) substituted with methylthio (-SMe) groups at positions 4 and 4. These derivatives typically exhibit high hydrophobicity (e.g., XLogP3 = 7.7) and molecular weights exceeding 500 g/mol, making them subjects of interest in medicinal chemistry and materials science .

Properties

CAS No.

6959-40-6

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

4,6-bis(methylsulfanyl)cinnoline

InChI

InChI=1S/C10H10N2S2/c1-13-7-3-4-9-8(5-7)10(14-2)6-11-12-9/h3-6H,1-2H3

InChI Key

KIMUPPDHGMAGHM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)N=NC=C2SC

Origin of Product

United States

Preparation Methods

The synthesis of 4,6-Bis(methylthio)cinnoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2,4-dimethylthioaniline with suitable reagents. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4,6-Bis(methylthio)cinnoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Bis(methylthio)cinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis(methylthio)cinnoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Key Findings and Implications

Structural Influence: Cinnoline derivatives exhibit higher molecular complexity and hydrophobicity compared to pyrimidine or dithiolone analogues, making them suitable for applications requiring lipid solubility (e.g., membrane-targeted drugs) .

Substituent Effects : Chlorine or fluorine substituents enhance stability and bioactivity, as seen in pesticidal pyrimidines and metabolites .

Biological Activity

4,6-Bis(methylthio)cinnoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores the biological activity of this compound, providing insights into its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H10N2S2 and a molecular weight of 222.3 g/mol. Its structure is characterized by two methylthio groups attached to a cinnoline ring system, which influences its reactivity and biological properties. The unique substitution pattern contributes to its potential pharmacological significance.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in cell proliferation, potentially leading to tumor growth suppression. Preliminary studies suggest that it may interact with molecular targets such as kinases or transcription factors that regulate cell cycle progression.
  • Cellular Mechanisms : The compound may modulate signaling pathways associated with apoptosis (programmed cell death) and autophagy, enhancing the sensitivity of cancer cells to chemotherapeutic agents. This modulation can lead to increased cell death in malignant cells while sparing normal cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound demonstrates antimicrobial effects:

  • Antibacterial and Antifungal Properties : Compounds within the cinnoline family have shown antibacterial and antifungal activities. These properties are significant for developing new treatments against resistant strains of bacteria and fungi.
  • Mechanism of Action : The antimicrobial effects are thought to arise from the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , which can be beneficial in treating conditions characterized by chronic inflammation. This activity may be linked to its ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with other related heterocyclic compounds:

Compound NameStructure CharacteristicsBiological Activity
QuinazolinesContains nitrogen at positions 1 and 3Anticancer and anti-inflammatory properties
QuinoxalinesContains nitrogen at positions 1 and 4Antimicrobial and antiviral properties
This compound Two methylthio groups on a cinnoline ringPotential anticancer activity; antimicrobial effects

The distinct substitution pattern of this compound differentiates it from quinazolines and quinoxalines, contributing to its unique biological profile.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various experimental models:

  • In Vitro Studies : Cell line assays have demonstrated that treatment with this compound results in significant reductions in cell viability in several cancer types, including breast and lung cancers. The compound was shown to induce apoptosis in a dose-dependent manner.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor growth inhibition. Results indicated a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

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